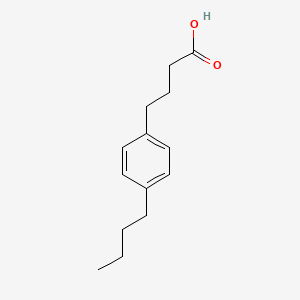

4-(4-butylphenyl)butanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-butylphenyl)butanoic Acid, also known as 4-(1,1-Dimethylethyl)benzenebutanoic acid or 4- [4- (2-Methyl-2-propanyl)phenyl]butanoic acid , is a chemical compound with the molecular formula C14H20O2 . Its average mass is 220.307 Da and its monoisotopic mass is 220.146332 Da .

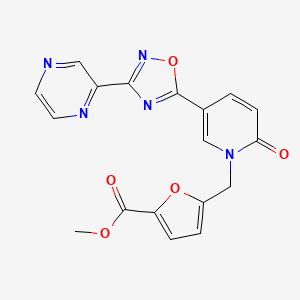

Molecular Structure Analysis

The molecular structure of 4-(4-butylphenyl)butanoic Acid consists of a butanoic acid chain attached to a butylphenyl group . The compound has a molecular formula of C14H20O2 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates and Synthesis

4-(4-butylphenyl)butanoic acid serves as a crucial intermediate in pharmaceutical synthesis. For instance, it's involved in the preparation of pharmaceuticals through the Friedel-Crafts reaction. One example is 4,4-Bis(4-fluorophenyl) butanoic acid, a significant pharmaceutical intermediate usually prepared by the Friedel-Crafts reaction of 4-(4-fluorophenyl) butyrolactone with fluorobenzene. Sulfonation is applied to remove the undesired isomer in this process (Fan, 1990). Another example is the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, achieved through an organic solvent-free process (Delhaye et al., 2006).

Biotransformation and Environmental Impact

The compound also plays a role in environmental studies, particularly in biotransformation processes. A study found that Mycobacterium aurum could degrade synthetic naphthenic acids like 4'-n-butylphenyl-4-butanoic acid through oxidation, indicating a potential environmental application for treating toxic, persistent substances found in weathered crude oils and oil sands (Johnson et al., 2012).

Nanostructures and Functional Materials

In nanotechnology, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid has been used to demonstrate optical gating in nanofluidic devices. This application leverages the compound's photolabile properties for controlled ion transport in aqueous solutions, which could be significant for developing light-induced controlled release systems, sensing, and information processing technologies (Ali et al., 2012).

Biotransformation in Different Species

The biotransformation of similar compounds, like 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, shows significant species differences. This study provides insight into the metabolic pathways of related compounds in various species, which is crucial for understanding drug metabolism and designing new pharmaceuticals (Pottier et al., 1978).

Role in Organic Chemistry and Medicinal Research

Further applications in organic chemistry and medicinal research include the synthesis of indolizidines from the dianion of 4-(phenylsulfonyl)butanoic acid and exploring the effects of phenyl substituents on NMR shifts and metal ions binding to 4-phenyl-2,4-dioxobutanoic acid derivatives. These studies contribute to developing new synthetic methodologies and understanding molecular interactions critical in drug design (Kiddle et al., 1995); (Verbić et al., 2008).

Wirkmechanismus

Target of Action

The primary target of 4-(4-butylphenyl)butanoic Acid is histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a crucial role in gene expression and regulation .

Mode of Action

4-(4-butylphenyl)butanoic Acid, also known as 4-PBA, exhibits inhibitory activity against HDACs . It acts as a chemical chaperone, ameliorating unfolded proteins and suppressing their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death .

Biochemical Pathways

The main biochemical pathway affected by 4-PBA is the protein folding pathway. In the presence of 4-PBA, unfolded proteins are folded more efficiently, reducing the accumulation of aggregated proteins, a common feature in the pathogenesis of neurodegenerative diseases . Furthermore, 4-PBA has been shown to inhibit cell proliferation, invasion, and migration, and induce apoptosis in glioma cells .

Pharmacokinetics

It is known that high doses of 4-pba are currently required for therapeutic efficacy

Result of Action

The molecular and cellular effects of 4-PBA’s action include the amelioration of unfolded proteins, suppression of protein aggregation, and protection against endoplasmic reticulum stress-induced neuronal cell death . These effects contribute to its potential as a therapeutic agent against neurodegenerative diseases .

Action Environment

The efficacy and stability of 4-PBA can be influenced by environmental factors. For instance, the presence of other compounds in the environment can affect the efficiency of 4-PBA’s chemical chaperone activity

Eigenschaften

IUPAC Name |

4-(4-butylphenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-3-5-12-8-10-13(11-9-12)6-4-7-14(15)16/h8-11H,2-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBIJXQXRXBVTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-butylphenyl)butanoic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2746973.png)

![4-{4-[(prop-2-enamido)methyl]benzamido}-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2746975.png)

![(2,4-Dimethylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2746978.png)

![5-methyl-N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2746985.png)

![3-benzyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2746988.png)

![2-(3-bromobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2746990.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746991.png)